molecular formula C14H17NO2 B14054756 3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione

3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione

Cat. No.: B14054756
M. Wt: 231.29 g/mol
InChI Key: ADMUDBDDWUZHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione is a heterocyclic compound with a pyrrolidine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,3-dimethylglutaric anhydride with ®-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,5-dione
  • 3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2-one
  • 3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and phenylethyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,3-dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMUDBDDWUZHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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